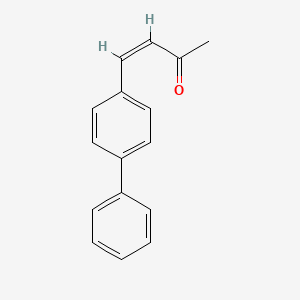

(Z)-4-(4-phenylphenyl)but-3-en-2-one

Description

Contextualization of Alpha,Beta-Unsaturated Ketones in Contemporary Organic Synthesis

Alpha,beta-unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mewikipedia.org This structural arrangement results in a delocalized π-electron system that profoundly influences the molecule's reactivity. fiveable.me The conjugation creates two electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pub This dual reactivity allows enones to participate in a wide array of chemical transformations, making them exceptionally valuable building blocks in organic synthesis. rsc.org

The reactivity of α,β-unsaturated carbonyl compounds is vinylogous, meaning the influence of the carbonyl group is transmitted through the conjugated double bond. wikipedia.org Nucleophiles can attack either the carbonyl carbon (a 1,2-addition) or the β-carbon (a 1,4-addition or conjugate addition). pressbooks.pub The pathway taken often depends on the nature of the nucleophile; for instance, highly reactive organometallic reagents like Grignard reagents may favor 1,2-addition, while softer nucleophiles such as organocuprates, amines, and thiols typically undergo 1,4-addition (Michael addition). wikipedia.orgpressbooks.pub

The versatility of enones is demonstrated by their use in a multitude of synthetic strategies, including:

Michael Additions: A cornerstone of carbon-carbon bond formation. wikipedia.org

Nazarov Cyclizations: A pericyclic reaction to form cyclopentenones. wikipedia.org

Diels-Alder Reactions: Where the enone can act as a dienophile. fiveable.me

Hydrogenations: Which can be selectively directed to the alkene, the carbonyl, or both. wikipedia.org

Given their utility, numerous methods have been developed for their synthesis, with the aldol (B89426) condensation being one of the most fundamental and widely used approaches. fiveable.mewikipedia.org Their role as key intermediates in the synthesis of pharmaceuticals and other biologically active compounds underscores their importance in contemporary organic chemistry. organic-chemistry.org

Significance of Biphenyl (B1667301) Moieties in Chemical Structure and Functionality

The biphenyl moiety, consisting of two phenyl rings connected by a single carbon-carbon bond, is a privileged scaffold in medicinal chemistry and materials science. rsc.org Initially used as intermediates in the synthesis of chemicals like pesticides, biphenyl derivatives have become integral to the design of a vast number of pharmacologically active agents. researchgate.net

The incorporation of a biphenyl group into a molecule can significantly influence its physicochemical and biological properties. biosynce.com Key effects include:

Enhanced Binding Affinity: The rigid, planar structure can fit into specific protein binding pockets, enhancing therapeutic efficacy.

Modified Solubility: The hydrophobic nature of the biphenyl group affects the molecule's solubility in both aqueous and lipid environments. biosynce.com

Metabolic Stability: The presence of the biphenyl structure can influence how a drug is metabolized in the body. biosynce.com

Biphenyl derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. rsc.orgresearchgate.net This broad utility has established the biphenyl unit as a fundamental building block for the development of new therapeutic agents and functional organic materials. rsc.orgresearchgate.net

Stereochemical Principles and the Importance of (Z)-Configuration in Enone Systems

Stereoisomerism at a carbon-carbon double bond arises from the restricted rotation around the π-bond. studymind.co.uk The E/Z notation is the IUPAC-preferred method for describing the absolute stereochemistry of double bonds with two, three, or four substituents. wikipedia.org This system assigns priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules, which prioritize atoms with higher atomic numbers. csbsju.edu

(Z)-Configuration: If the two highest-priority groups on each carbon are on the same side of the double bond axis, the configuration is designated as (Z), from the German word zusammen (together). wikipedia.orgcsbsju.edu

(E)-Configuration: If the two highest-priority groups are on opposite sides of the double bond axis, the configuration is (E), from the German word entgegen (opposite). wikipedia.orgcsbsju.edu

Overview of Current Research Landscape and Research Gaps Pertaining to (Z)-4-(4-phenylphenyl)but-3-en-2-one

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of dedicated studies on its synthesis, characterization, or application.

The majority of available research focuses on the simpler, parent compound 4-phenylbut-3-en-2-one, commonly known as benzylideneacetone (B49655) or benzalacetone. nih.govrsc.org Furthermore, the literature is overwhelmingly dominated by studies of its (E)-isomer, which is the more thermodynamically stable and commonly synthesized form. chemicalbook.comcymitquimica.com The (E)-isomer is used as a flavoring agent, in perfumery, and as a synthetic intermediate. nih.govgoogle.com

Interactive Data Table: Properties of the Related Compound (E)-4-Phenylbut-3-en-2-one

| Property | Value | Source |

| IUPAC Name | (E)-4-phenylbut-3-en-2-one | cymitquimica.com |

| Synonyms | trans-Benzylideneacetone, Benzalacetone | nih.gov |

| CAS Number | 1896-62-4 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₀O | chemicalbook.com |

| Molecular Weight | 146.19 g/mol | chemicalbook.com |

| Appearance | Light yellow crystalline solid | chemicalbook.com |

| Melting Point | 39-42 °C | chemicalbook.com |

| Boiling Point | 260-262 °C | chemicalbook.com |

The lack of information on this compound highlights several key research gaps and opportunities:

Stereoselective Synthesis: Developing synthetic methodologies to produce the (Z)-isomer selectively would be a primary challenge. Standard condensation reactions typically favor the (E)-isomer, so novel catalytic systems or photochemical approaches may be required.

Characterization: Complete spectroscopic and crystallographic characterization is needed to definitively establish the structure and properties of the (Z)-isomer and understand how the biphenyl group and (Z)-geometry influence its molecular conformation.

Comparative Reactivity: A comparative study of the reactivity of the (Z)- and (E)-isomers of 4-(4-phenylphenyl)but-3-en-2-one would provide valuable insight into how stereochemistry affects the behavior of enone systems.

Biological Evaluation: Given the pharmacological importance of both biphenyl moieties and α,β-unsaturated ketones, the synthesis and evaluation of this compound for various biological activities (e.g., anticancer, anti-inflammatory) is a logical and unexplored avenue of research.

Structure

3D Structure

Properties

CAS No. |

5384-65-6 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(Z)-4-(4-phenylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-12H,1H3/b8-7- |

InChI Key |

WOYQFGGEPKZWQM-FPLPWBNLSA-N |

Isomeric SMILES |

CC(=O)/C=C\C1=CC=C(C=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis Methodologies and Strategic Approaches to Z 4 4 Phenylphenyl but 3 En 2 One and Its Analogs

Classical and Contemporary Approaches for Enone Synthesis

The formation of the enone functionality can be achieved through several reliable methods, ranging from traditional condensation reactions to modern metal-catalyzed cross-coupling reactions. These approaches offer different advantages concerning substrate scope, stereoselectivity, and reaction conditions.

Claisen-Schmidt Condensation and Related Base-Catalyzed Processes

The Claisen-Schmidt condensation is a classic and widely used method for the synthesis of chalcones and related enones. researchgate.netscispace.comwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org For the synthesis of analogs of (Z)-4-(4-phenylphenyl)but-3-en-2-one, this would typically involve the reaction of 4-phenylbenzaldehyde (B31587) with acetone.

The mechanism of the base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate from the ketone (e.g., acetone) by a base, such as sodium hydroxide (B78521) or potassium hydroxide. jove.comchemtube3d.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (e.g., 4-phenylbenzaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often upon heating, to yield the more stable, conjugated α,β-unsaturated ketone. libretexts.orglibretexts.org This dehydration step is facile due to the formation of an extended conjugated system. libretexts.orglibretexts.org While this method is highly effective for producing chalcone-like structures, it typically favors the formation of the more thermodynamically stable (E)-isomer. rsc.org Achieving the (Z)-isomer often requires specific strategies or alternative synthetic routes.

Table 1: Examples of Base-Catalyzed Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

| Aldehyde | Ketone | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone (B1666503) | NaOH | Chalcone | High | scispace.com |

| Substituted Benzaldehydes | Acetophenone | KOH | Substituted Chalcones | Good to Excellent | nih.gov |

Palladium-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation in Unsaturated Systems

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds and are instrumental in the synthesis of complex enone structures. organic-chemistry.orgnih.govrsc.org Reactions such as the Heck and Suzuki couplings provide versatile methods for constructing the unsaturated system of enones. acs.orgwikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of enone analogs, this could involve the reaction of an aryl halide with an α,β-unsaturated ketone. A variation, the reductive Heck reaction, couples aryl iodides with enones using a reductant, where the oxidative addition of the aryl iodide to the palladium(0) catalyst is often the rate-determining step. nih.govrug.nl

The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst. wikipedia.org This reaction is widely used for synthesizing biphenyls, styrenes, and other conjugated systems. wikipedia.org In the context of synthesizing 4-(4-phenylphenyl)but-3-en-2-one, a Suzuki coupling could be employed to first create the 4-phenylbenzaldehyde precursor, which is then used in a subsequent condensation reaction. Alternatively, a Suzuki-Miyaura coupling can be directly used to form the enone structure by reacting an enol triflate with a boronic acid. acs.org Carbonylative Suzuki-Miyaura coupling reactions have also been developed for the synthesis of unsymmetrical dienones from enol triflates and alkenylboronic acids. researchgate.net

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions for Enone Synthesis

| Reaction | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Heck Reaction | Unsaturated halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base | Forms a substituted alkene; can be used to arylate enones. wikipedia.org |

| Suzuki Reaction | Organoboron + Organohalide | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Highly versatile for C-C bond formation; tolerant of many functional groups. wikipedia.org |

| Carbonylative Suzuki-Miyaura Coupling | Enol triflate + Alkenylboronic acid | Pd catalyst + CO | Synthesizes unsymmetrical dienones. researchgate.net |

| Reductive Heck Reaction | Enone + Aryl iodide | Pd/NHC complex + Reductant (e.g., DIPEA) | Results in conjugate addition to the enone. nih.govrug.nl |

Stereoselective Olefination Strategies for (Z)-Alkene Construction

Achieving the (Z)-geometry of the double bond in this compound requires specific stereoselective synthetic methods, as many standard reactions favor the (E)-isomer. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for this purpose. organic-chemistry.orglibretexts.orgwikipedia.org

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone, forming an alkene and triphenylphosphine (B44618) oxide. libretexts.orgumass.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, react rapidly and predominantly form (Z)-alkenes. organic-chemistry.orglibretexts.org This selectivity arises from the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a less sterically hindered transition state that leads to the cis-substituted product. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org While the standard HWE reaction typically favors the formation of (E)-alkenes, modifications such as the Still-Gennari conditions, which employ phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can provide excellent selectivity for (Z)-alkenes. nrochemistry.comtandfonline.comresearchgate.net This is because the electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product. nrochemistry.com

Table 3: Stereoselective Olefination Reactions for (Z)-Enone Synthesis

| Reaction | Reagents | Typical Selectivity | Key Factors for (Z)-Selectivity |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Non-stabilized Phosphorus Ylide | (Z)-alkene | Use of non-stabilized ylides (R=alkyl); salt-free conditions. organic-chemistry.orglibretexts.orgwikipedia.org |

| Horner-Wadsworth-Emmons (Still-Gennari modification) | Aldehyde/Ketone + Electron-withdrawing phosphonate (e.g., bis(trifluoroethyl)phosphonoacetate) + KHMDS/18-crown-6 | (Z)-alkene | Electron-withdrawing groups on phosphonate; specific base and crown ether. nrochemistry.comtandfonline.com |

Development of Novel Synthetic Pathways for this compound

To improve efficiency, atom economy, and the ability to generate diverse compound libraries, novel synthetic pathways are continuously being developed. These include multicomponent reactions and solid-phase synthesis techniques.

Multicomponent Reactions and Cascade Annulations

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials. researchgate.netorganic-chemistry.org These reactions are highly efficient and atom-economical. researchgate.net For the synthesis of enone structures, MCRs can provide rapid access to complex molecules from simple precursors. For instance, a three-component cascade reaction of alkynes, ketones, and ethyl acetoacetate (B1235776) has been developed to synthesize substituted cyclohex-2-enones. acs.org While not directly producing a linear enone like this compound, such strategies highlight the potential of MCRs to construct complex carbonyl-containing scaffolds. Palladium-catalyzed MCRs have also been explored for the synthesis of enones, demonstrating the power of combining transition metal catalysis with the efficiency of one-pot reactions. researchgate.netresearchgate.net

Cascade annulations, where a series of intramolecular ring-forming reactions occur sequentially, can also be employed to build complex cyclic enone systems. These reactions often proceed with high stereoselectivity and can generate significant molecular complexity in a single step.

Solid-Phase Organic Synthesis Techniques for Compound Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of large libraries of related compounds for applications such as drug discovery. In SPOS, one of the reactants is attached to a solid support (e.g., a polymer resin), and reactions are carried out in a stepwise manner, with excess reagents and by-products being easily washed away after each step. scribd.com

The Claisen-Schmidt condensation has been successfully adapted for solid-phase synthesis to produce libraries of chalcones. researchgate.netscribd.com In a typical approach, an acetophenone derivative is attached to the resin, which is then reacted with a variety of aldehydes in solution. After the reaction is complete, the desired chalcone product is cleaved from the solid support. This methodology allows for the rapid and efficient generation of a diverse set of chalcone analogs by simply varying the aldehyde component used in the condensation step.

Chemoenzymatic and Biocatalytic Routes for Enone Synthesis

The synthesis of enones, including structurally complex molecules like this compound and its analogs, is increasingly benefiting from chemoenzymatic and biocatalytic approaches. These methods leverage the remarkable selectivity of enzymes to perform challenging chemical transformations under mild reaction conditions, often complementing traditional chemical synthesis. nih.gov Biocatalysis offers significant advantages, including high chemo-, regio-, and stereoselectivity, which are often difficult to achieve with conventional chemical catalysts. nih.govnih.gov

A prominent class of enzymes utilized in enone synthesis are ene-reductases (EREDs), particularly those from the Old Yellow Enzyme (OYE) family. nih.govacsgcipr.org These flavoprotein-dependent oxidoreductases catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones. acsgcipr.orgrsc.org This capability is crucial for producing chiral building blocks from prochiral enone substrates. The process involves the stereospecific anti-addition of two hydrogen atoms across the double bond, using a reduced flavin mononucleotide (FMN) cofactor that is regenerated by a nicotinamide (B372718) cofactor like NADPH. acsgcipr.org

Chemoenzymatic strategies combine enzymatic steps with conventional chemical reactions, creating efficient and novel synthetic pathways. For instance, a chemical reaction can be used to synthesize a prochiral enone substrate, which is then subjected to an enzymatic asymmetric reduction to create a chiral saturated ketone. metu.edu.tr Another approach involves the enzymatic desymmetrization of prochiral 2,5-cyclohexadienones, catalyzed by ene-reductases like YqjM, to produce chiral 2-cyclohexenones with high enantiomeric excess. acs.org Such strategies highlight the power of integrating biocatalysis to access optically active intermediates that are valuable in the synthesis of complex molecules.

The stereochemical outcome of these biocatalytic reductions can be controlled through two primary strategies: substrate-based control and enzyme-based control. nih.govrsc.org

Substrate-based control involves modifying the structure of the enone substrate, as the configuration of the alkene or the nature of its substituents can influence the absolute configuration of the product. rsc.org

Enzyme-based control takes advantage of the vast diversity of available ene-reductases. Screening different enzymes can identify catalysts that produce a desired stereoisomer, sometimes even providing access to opposite enantiomers from the same substrate. nih.gov

These biocatalytic and chemoenzymatic routes represent a powerful and green alternative to traditional methods, enabling the synthesis of complex and chiral enone-derivatives under environmentally benign conditions. nih.gov

Optimization of Synthetic Protocols and Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of a target molecule like this compound hinges on the careful optimization of synthetic protocols. The goal is to maximize the reaction yield and enhance selectivity, thereby minimizing side products and simplifying purification. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of reagents.

A prime example of such optimization can be seen in the development of one-pot procedures for the synthesis of (Z)-β-halovinyl ketones, which are structurally related to enones. In a sequential Sonogashira coupling and hydrohalogenation reaction, researchers systematically optimized conditions to achieve high yield and stereoselectivity. frontiersin.org The choice of the palladium catalyst, copper co-catalyst, base, solvent, and acid promoter were all found to be critical. For instance, using a PdCl₂(PPh₃)₂/CuI catalyst system in 1,2-dichloroethane (B1671644) (DCE) with triethylamine (B128534) as the base, followed by treatment with triflic acid (TfOH), proved to be the most effective combination for producing the desired (Z)-isomer in high yield. frontiersin.org

The following interactive table illustrates a typical optimization process for the synthesis of a (Z)-β-chlorovinyl ketone, demonstrating how systematic variation of reaction parameters can lead to a superior outcome. frontiersin.org

| Entry | Catalyst System | Solvent | Acid | Temp (°C) | Time (h) | Yield (%) | Z/E Ratio |

|---|---|---|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂/CuI | Toluene | HCl | 25 | 12 | 45 | 75/25 |

| 2 | Pd(PPh₃)₄/CuI | THF | TFA | 50 | 8 | 62 | 80/20 |

| 3 | PdCl₂(PPh₃)₂/CuI | DCE | TFA | 25 | 6 | 78 | 88/12 |

| 4 | PdCl₂(PPh₃)₂/CuI | DCE | TfOH | 25 | 4 | 87 | 91/9 |

| 5 | PdCl₂(PPh₃)₂/CuI | CH₃CN | TfOH | 25 | 4 | 75 | 90/10 |

This table is a representative example based on findings for related compounds. frontiersin.org The highlighted row indicates the optimized conditions. Abbreviations: THF (Tetrahydrofuran), DCE (1,2-Dichloroethane), TFA (Trifluoroacetic acid), TfOH (Triflic acid).

This systematic approach ensures that the reaction proceeds efficiently, providing the desired product with high purity and minimizing waste, which is crucial for both laboratory-scale synthesis and potential industrial applications.

Control of Stereochemistry: Achieving and Maintaining the (Z)-Configuration of the Enone

A significant challenge in the synthesis of compounds like this compound is the precise control of the double bond geometry to selectively form the (Z)-isomer. The (E)-isomer is often thermodynamically more stable, necessitating kinetically controlled reaction conditions to favor the formation of the desired (Z)-product. Several synthetic strategies have been developed to achieve high (Z)-selectivity in the formation of enones and related unsaturated ketones.

One-pot methodologies that combine multiple reaction steps can be highly effective. For example, a sequential nucleophilic addition of a lithiated phosphonate to an acyl fluoride, followed by a Horner-Wadsworth-Emmons (HWE) reaction with an aldehyde, can produce (Z)-enones with high stereoselectivity. organic-chemistry.org The specific choice of phosphonate reagent and reaction conditions is critical for directing the stereochemical outcome of the olefination.

Metal-catalyzed reactions offer another powerful tool for stereoselective enone synthesis. Copper-catalyzed systems have been developed for the enantiodivergent synthesis of β,γ-unsaturated ketones, where the choice of a silyl (B83357) group on a 1,3-diene substrate dictates the formation of either the (Z)- or (E)-product with high selectivity. nih.gov Similarly, nickel-catalyzed three-component coupling reactions of enals, alkynes, and silanes can produce (Z)-enol silanes with greater than 98:2 stereoselectivity. organic-chemistry.org These enol silanes are valuable precursors that can be readily converted to the corresponding (Z)-ketones.

The synthesis of (Z)-β-halovinyl ketones from terminal alkynes and acid chlorides via a one-pot Sonogashira coupling and hydrohalogenation also demonstrates excellent control over stereochemistry, yielding (Z)/(E) ratios of up to 91/9. frontiersin.org The stereoselectivity in this case is governed by the mechanism of the acid-promoted hydrohalogenation of the intermediate ynone.

The following table summarizes various methods and their effectiveness in achieving (Z)-selectivity for enone-type structures.

| Method | Key Reagents/Catalyst | Substrates | Achieved Z-Selectivity | Reference |

|---|---|---|---|---|

| One-Pot HWE Reaction | Lithio-trimethylsilylmethylphosphonate | Acyl fluoride, Aldehyde | High | organic-chemistry.org |

| Cu-Catalyzed Acylation | Cu catalyst, (S,S)-Ph-BPE ligand | Phenyldiemthylsilyl-substituted 1,3-diene, Acyl fluoride | >20:1 Z-selectivity | nih.gov |

| Ni-Catalyzed Coupling | Ni(COD)₂, PCy₃ | Enal, Alkyne, Silane | >98:2 for Z-enol silane | organic-chemistry.org |

| Sonogashira/Hydrohalogenation | PdCl₂(PPh₃)₂/CuI, TfOH | Terminal alkyne, Acyl chloride | Up to 91/9 Z/E ratio | frontiersin.org |

| Enaminone Cyanation | I₂, Oxalic Acid | N,N-dimethyl enaminones | Selective for Z-cyano enones | rsc.org |

This table presents data on methods for achieving (Z)-stereochemistry in the synthesis of enones and related structures.

Maintaining the (Z)-configuration once it is formed is equally important, as isomerization to the more stable (E)-isomer can occur, particularly under acidic, basic, or thermal conditions. Therefore, subsequent reaction steps and purification methods must be chosen carefully to preserve the integrity of the desired stereoisomer.

Advanced Spectroscopic Characterization and Elucidation of Z 4 4 Phenylphenyl but 3 En 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of (Z)-4-(4-phenylphenyl)but-3-en-2-one in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, their connectivity, and spatial arrangement.

Proton (¹H) NMR spectroscopy of this compound allows for the identification of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. For instance, the protons of the biphenyl (B1667301) moiety are expected to resonate in the aromatic region (typically δ 7.0-8.0 ppm), while the methyl protons of the acetyl group will appear in the upfield region (around δ 2.0-2.5 ppm). The olefinic protons are particularly diagnostic for confirming the (Z)-stereochemistry. The coupling constant (J-value) between these olefinic protons is expected to be in the range of 11-13 Hz, which is characteristic of a cis-configuration.

Carbon-¹³ (¹³C) NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. The carbonyl carbon of the ketone is typically observed in the downfield region (δ > 190 ppm). The olefinic carbons and the aromatic carbons of the biphenyl group will have distinct chemical shifts that can be assigned based on their substitution patterns and electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (Note: These are predicted values based on known data for similar chalcone (B49325) structures. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| Methyl (CH₃) | ~2.2 | ~28 | - |

| Carbonyl (C=O) | - | ~198 | - |

| Olefinic CH (α to C=O) | ~6.5 (d) | ~128 | ³J(H,H) = ~12 |

| Olefinic CH (β to C=O) | ~7.0 (d) | ~142 | ³J(H,H) = ~12 |

| Biphenyl Ar-H | 7.3-7.8 (m) | 127-145 | - |

d = doublet, m = multiplet

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR and for elucidating the complete structural and stereochemical details.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak between the two olefinic protons would definitively establish their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. For example, correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the olefinic protons and the carbons of the biphenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is particularly important for confirming the (Z)-stereochemistry. A spatial correlation (cross-peak) between the two olefinic protons would be a definitive indicator of their cis-arrangement.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. The C=C stretching vibration of the enone system and the aromatic rings would appear in the 1500-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and olefinic protons are expected above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the biphenyl ring are often strong in the Raman spectrum, which can be useful for studying the conformational dynamics of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ketone) | Stretching | 1650 - 1680 |

| C=C (Olefinic) | Stretching | 1600 - 1640 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic/Olefinic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

Advanced Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact elemental formula of this compound, confirming its atomic composition.

Fragmentation Pathway Analysis: In techniques like tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of a methyl group (CH₃) or an acetyl group (CH₃CO), and cleavages around the enone moiety, providing further confirmation of the molecular structure.

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence for Photophysical Properties and Electronic Transitions

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of the molecule, which are governed by its conjugated π-system.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet and possibly the near-visible region, corresponding to π→π* and n→π* electronic transitions within the conjugated biphenyl chalcone chromophore. The position and intensity of these bands are sensitive to the solvent polarity.

Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum, along with the fluorescence quantum yield and lifetime, provides insights into the excited state properties and relaxation pathways of the molecule. These properties are of interest for applications in materials science and as fluorescent probes.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Investigating Asymmetric Derivatives

While this compound itself is not chiral, chiroptical techniques like Circular Dichroism (CD) spectroscopy are essential for characterizing its asymmetric derivatives. If a chiral center is introduced into the molecule, or if it is part of a larger chiral assembly, CD spectroscopy can be used to determine its absolute configuration and study its conformational preferences in solution. The CD spectrum would show characteristic positive or negative bands corresponding to the differential absorption of left and right circularly polarized light by the chiral chromophore.

Table 3: Summary of Spectroscopic Techniques and Their Applications for this compound

| Technique | Information Obtained |

| ¹H NMR | Proton environment, connectivity, stereochemistry |

| ¹³C NMR | Carbon backbone structure |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed connectivity, spatial relationships, stereochemistry |

| FT-IR & Raman | Functional groups, molecular vibrations |

| HRMS | Exact molecular formula, fragmentation patterns |

| UV-Vis Spectroscopy | Electronic transitions, conjugation |

| Fluorescence Spectroscopy | Excited state properties, emission characteristics |

| Circular Dichroism (for derivatives) | Absolute configuration, chirality |

Structural Analysis and Supramolecular Chemistry of Z 4 4 Phenylphenyl but 3 En 2 One and Derivatives

Supramolecular Assembly and Non-Covalent Interactions in the Solid State

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger-scale structures through non-covalent interactions. nih.govmdpi.com For (Z)-4-(4-phenylphenyl)but-3-en-2-one, the primary drivers of assembly in the solid state are expected to be hydrogen bonds and van der Waals forces, particularly π-π stacking interactions between the biphenyl (B1667301) groups. nih.govnih.gov

Conformational Analysis and Isomerism in Solution and Solid Phases

The structure of 4-(4-phenylphenyl)but-3-en-2-one features several points of isomerism and conformational flexibility.

Configurational Isomerism: The primary form of isomerism is the geometric isomerism around the C=C double bond of the enone linker, which can exist as either the (Z) or (E) isomer. masterorganicchemistry.com The title compound is specified as the (Z) isomer, where the high-priority substituents on each carbon of the double bond (the biphenyl group and the acetyl group) are on the same side. Interconversion between (E) and (Z) isomers typically requires breaking the π-bond and is not a simple conformational change. sydney.edu.au

Conformational Isomerism: In the solid state, the molecule adopts a single, low-energy conformation that is "frozen" within the crystal lattice. researchgate.net However, in solution, the molecule possesses greater conformational freedom. This includes rotation around the single bonds:

The bond connecting the biphenyl group to the butenone moiety.

The bond connecting the two phenyl rings of the biphenyl group.

While the biphenyl unit is often depicted as planar, in the gas phase and in solution, the two rings are typically twisted with respect to each other to minimize steric hindrance. nih.gov In the solid state, crystal packing forces can overcome this intrinsic preference, sometimes forcing the molecule into a more planar conformation. nih.gov The conformation observed in the solid phase by SC-XRD represents a snapshot of one of the stable conformers accessible to the molecule, which may or may not be the most abundant conformer in solution. researchgate.net NMR spectroscopy is a powerful tool for studying these dynamic processes and conformational equilibria in the solution phase. researchgate.net

Reactivity, Reaction Mechanisms, and Chemical Transformations of Z 4 4 Phenylphenyl but 3 En 2 One

Mechanistic Studies of Reactions Involving the Alpha,Beta-Unsaturated Carbonyl System

The conjugated system in (Z)-4-(4-phenylphenyl)but-3-en-2-one allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The preferred pathway often depends on the nature of the nucleophile and the reaction conditions.

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the enone system. lumenlearning.comlibretexts.org This process is thermodynamically controlled and is favored by weaker nucleophiles. chemistrysteps.comadichemistry.com The initial attack results in the formation of an enolate intermediate, which is then protonated to yield the final saturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the delocalization of the negative charge from the nucleophile across the enolate anion and the α-carbon carbanion through resonance. Subsequent protonation, often through keto-enol tautomerism, leads to the saturated product. wikipedia.org A variety of nucleophiles can participate in conjugate additions, including enolates, amines, and thiols. masterorganicchemistry.com For instance, secondary amines react with conjugated carbonyls to form 3-aminocarbonyls. wikipedia.org

Table 1: Examples of Nucleophiles in Michael Additions

| Nucleophile Type | Example | Product Type |

| Carbon Nucleophile | Malonates, β-ketoesters | 1,5-dicarbonyl compounds |

| Nitrogen Nucleophile | Secondary amines | 3-aminocarbonyls |

| Sulfur Nucleophile | Thiols | 3-thiocarbonyls |

| Cyanide | Hydrogen cyanide | 1,4-keto-nitriles |

This table provides a general overview of nucleophiles that can participate in Michael additions with α,β-unsaturated carbonyl compounds.

Chalcones, including this compound, can undergo cycloaddition reactions. Photo-induced [2+2] cycloaddition is a notable reaction for chalcone (B49325) derivatives, leading to the formation of cyclobutane (B1203170) rings. researchgate.netresearchgate.net This reaction can be initiated by UV irradiation and is often stereospecific in the solid state. researchgate.netresearchgate.net Visible light can also trigger catalyst- and template-free [2+2] cycloadditions of chalcones in water to produce syn-cyclobutanes with high diastereoselectivity. acs.org The reverse reaction, a thermal cycloreversion, can be initiated by heating, releasing the stored energy. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is another important transformation for making six-membered rings. libretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.org While chalcones themselves are dienophiles, derivatives can be designed to act as dienes. The [4+2] cycloaddition is a concerted process that involves the shifting of four π-electrons from the diene and two from the dienophile. libretexts.org These reactions can be catalyzed by Lewis acids and have been explored for the synthesis of complex heterocyclic structures. nih.gov

The reduction of the α,β-unsaturated carbonyl system in this compound can lead to different products depending on the reducing agent and reaction conditions. The carbonyl group can be selectively reduced to an alcohol, the carbon-carbon double bond can be saturated, or both moieties can be reduced simultaneously.

For example, catalytic hydrogenation can be employed to reduce the alkene moiety, leading to the corresponding saturated ketone. More powerful reducing agents, such as lithium aluminum hydride, will typically reduce both the carbonyl group and the double bond. The selective reduction of the carbonyl group in the presence of the alkene can be achieved using specific reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction).

Stereochemical Control in Chemical Transformations of this compound

Achieving stereochemical control in reactions involving this compound is a significant aspect of its synthetic utility. This can be achieved through several strategies, including substrate control, where existing stereocenters in the molecule influence the outcome of subsequent reactions, and auxiliary control, where a temporary chiral group is introduced to direct the stereochemistry of a reaction before being removed. youtube.com

In the context of conjugate additions, asymmetric catalysis has been widely employed to achieve enantioselective transformations. Chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. organic-chemistry.org For example, chiral diene ligands in combination with rhodium(I) complexes have been shown to be effective catalysts for the 1,4-addition of boronic acids to α,β-unsaturated ketones with high enantioselectivity. organic-chemistry.org

Role as a Substrate or Ligand Precursor in Organometallic and Organocatalytic Processes

This compound and related chalcones serve as important substrates in a variety of organometallic and organocatalytic reactions. The electron-deficient nature of the double bond makes it an excellent Michael acceptor in organocatalyzed conjugate addition reactions. organic-chemistry.org

In organometallic chemistry, chalcones can act as ligands for transition metals, coordinating through the carbonyl oxygen and the alkene π-system. These metal-chalcone complexes can then participate in various catalytic cycles. Furthermore, the conjugate addition of organometallic reagents, such as organocuprates (Gilman reagents), to chalcones is a powerful method for carbon-carbon bond formation. wikipedia.org Copper-catalyzed asymmetric conjugate additions of organozinc reagents to cyclic enones have been used to generate all-carbon quaternary stereocenters with high enantioselectivity. organic-chemistry.org

Photochemical and Thermal Rearrangements and Isomerizations

Chalcones can undergo photochemical rearrangements and isomerizations upon exposure to light. One common photochemical reaction is the Z to E (or cis to trans) isomerization of the carbon-carbon double bond. chemrxiv.org The E isomer is generally more thermodynamically stable due to reduced steric hindrance. jchemrev.com This isomerization can be induced by direct irradiation or through the use of a photosensitizer. chemrxiv.org

Photochemical rearrangements of enones can also lead to the formation of cyclopropyl (B3062369) ketones through a process known as the "lumiketone" rearrangement. scribd.com More complex rearrangements, such as the di-π-methane rearrangement, can occur in systems with two π-moieties attached to a single sp³-hybridized carbon. scribd.comresearchgate.net

Thermal isomerization from the Z to the more stable E isomer can also occur. longdom.org The rate of this thermal process can be influenced by factors such as the solvent polarity. longdom.org In some cases, thermal isomerization may involve triplet states, which can be accessed through intersystem crossing. nih.gov

Theoretical and Computational Chemistry Studies of Z 4 4 Phenylphenyl but 3 En 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

No published DFT studies specifically for (Z)-4-(4-phenylphenyl)but-3-en-2-one were found. Such studies would typically involve using functionals like B3LYP with various basis sets to determine the molecule's electronic properties.

Geometry Optimization and Conformational Energy Landscapes

There is no available research detailing the geometry optimization or the conformational energy landscape for this compound. A computational study would be required to identify the most stable conformers and the energy barriers between them, which would likely focus on the rotation around the single bonds of the butenone chain and the biphenyl (B1667301) group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the literature. This analysis would be crucial for understanding the compound's reactivity, kinetic stability, and electronic transitions.

Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface analysis has not been published for this specific molecule. This analysis would visually represent the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

No computational data on the vibrational frequencies for this compound could be located. Such calculations are used to predict infrared and Raman spectra, allowing for the assignment of vibrational modes and comparison with experimental data to confirm the molecular structure.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

There are no published molecular dynamics simulation studies for this compound. These simulations would provide insights into the molecule's behavior over time, its conformational flexibility, and its interactions with solvent molecules, which are essential for understanding its behavior in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Behavior

No QSPR models specifically developed or validated using this compound were found in the searched literature. QSPR studies establish mathematical relationships between the structural features of molecules and their physicochemical properties, but data for this specific compound is not part of existing models.

Computational Elucidation of Reaction Mechanisms and Transition States

Information not available in the public domain.

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the non-linear optical (NLO) properties of organic molecules like chalcone (B49325) derivatives. rsc.organalis.com.my These properties are crucial for applications in optoelectronics and photonics. The prediction of NLO properties typically involves calculating the electric dipole moment (μ), static dipole polarizability (α), and the first hyperpolarizability (β). africaresearchconnects.com

Chalcone derivatives are considered promising NLO materials due to the delocalization of π-electrons across their conjugated systems, often featuring electron donor and acceptor groups on the phenyl rings. analis.com.my Computational studies on various chalcone derivatives have demonstrated that their NLO response can be tuned by modifying their molecular structure. researchgate.net For instance, the introduction of strong electron-donating and electron-withdrawing groups can significantly enhance the second-order NLO activity. researchgate.net

Theoretical calculations are often performed using DFT methods with specific functionals, such as B3LYP or CAM-B3LYP, and a suitable basis set like 6-311++G(d,p). rsc.orgresearchgate.net These calculations can provide insights into the structure-property relationships that govern the NLO response of these molecules. researchgate.net The computed values for polarizability and hyperpolarizability help in identifying candidate molecules with potentially large NLO effects. nih.gov For example, studies on similar chalcone derivatives have shown that a nearly flat backbone contributes to their NLO properties. rsc.org

The following table presents representative theoretical NLO data for a chalcone derivative, illustrating the type of information obtained from computational studies.

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | 5.48 | Debye |

| Isotropic Polarizability (<α>) | 45.33 x 10-24 | esu |

| Anisotropic Polarizability (Δα) | 68.14 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 420.51 x 10-30 | esu |

Note: The data in this table is representative of a chalcone derivative and is provided for illustrative purposes. The specific values for this compound would require a dedicated computational study.

The computational prediction of NLO properties plays a vital role in the rational design of new organic materials for advanced optical applications, allowing for the screening of potential candidates before their synthesis and experimental characterization. nih.gov

Advanced Applications of Z 4 4 Phenylphenyl but 3 En 2 One in Chemical Science Non Biological Focus

Role as Versatile Building Blocks in Complex Organic Synthesis

The chemical structure of (Z)-4-(4-phenylphenyl)but-3-en-2-one, particularly its α,β-unsaturated ketone framework, makes it a highly versatile precursor in organic synthesis. The enone moiety contains two reactive electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows it to participate in a wide array of chemical transformations, serving as a scaffold for the construction of more complex molecular architectures.

One of the most significant applications of chalcone (B49325) derivatives like this is in the synthesis of heterocyclic compounds. nih.govnih.gov The reactive enone system readily undergoes reactions with various binucleophiles. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazolines, while reaction with cyanoacetamide can lead to the formation of substituted pyridones. rsc.org

Key synthetic transformations involving this compound include:

Michael Addition: The β-carbon of the enone system is susceptible to nucleophilic attack in a conjugate addition reaction, famously known as the Michael addition. wikipedia.orgmasterorganicchemistry.comyoutube.com A wide range of nucleophiles, including carbanions (e.g., from malonic esters), amines, and thiols, can be added to form 1,5-dicarbonyl compounds or other functionalized adducts. These products are themselves valuable intermediates for further cyclization and elaboration. nih.gov

Cycloaddition Reactions: The electron-deficient carbon-carbon double bond of the enone can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form substituted cyclohexene (B86901) derivatives. nih.gov It can also participate in [3+2] cycloadditions with appropriate partners to generate five-membered rings. rsc.orgmdpi.com These reactions are powerful tools for building cyclic and polycyclic systems with high stereochemical control.

Synthesis of Heterocycles: The compound is a key starting material for a variety of heterocyclic systems. The specific products depend on the reaction partner, as illustrated in the table below. amazonaws.comheteroletters.org

| Reagent | Resulting Heterocycle |

| Hydrazine / Substituted Hydrazines | Pyrazole / Pyrazoline |

| Hydroxylamine | Isoxazole |

| Urea / Thiourea | Pyrimidine / Pyrimidine-2-thione |

| Guanidine | Aminopyrimidine |

| Malononitrile / Ethyl Cyanoacetate | Substituted Pyridine |

The biphenyl (B1667301) group in the molecule also offers a site for further functionalization through aromatic substitution reactions, although the reactivity of the enone system typically dominates. The versatility of this compound makes it a valuable intermediate for chemists aiming to build complex molecular libraries.

Applications in Materials Science

The extended conjugated system and the presence of the biphenyl moiety in this compound make it a promising candidate for various applications in materials science, particularly in optics and electronics.

Chalcones are known for their interesting photophysical properties, which often arise from an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. rsc.orgjchemrev.com In this compound, the biphenyl group can act as an electron donor (D) and the enone moiety serves as the electron acceptor (A), connected by a π-bridge (D-π-A structure). researchgate.net

Upon absorption of light, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily localized on the biphenyl donor, to the lowest unoccupied molecular orbital (LUMO), localized on the enone acceptor. um.edu.my The subsequent relaxation of this excited state can result in the emission of light (fluorescence). The biphenyl group, in particular, is known to contribute to the fluorescent properties of molecules. nih.govmdpi.comresearchgate.net

The photophysical properties of such D-π-A chalcones are often highly sensitive to their environment, a phenomenon known as solvatochromism. Changes in solvent polarity can stabilize the excited ICT state to different extents, leading to shifts in the emission wavelength. electrochemsci.orgnih.gov This property is valuable for creating materials whose color can be tuned or used for sensing applications. While specific data for the title compound is not widely published, the properties of related chalcones provide insight into its potential. nih.govmanipal.edudocumentsdelivered.com

Table of Typical Photophysical Properties for Related Donor-Acceptor Chalcones

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Dimethylamino-phenyl Chalcones | 410-430 | 510-570 | 90-140 | Often moderate |

| Furan-containing Chalcones | 350-380 | 420-480 | 50-60 | Varies |

Data are generalized from various sources and depend heavily on solvent and specific molecular structure. rsc.orgmdpi.comnih.govsemanticscholar.org

The structural features of this compound suggest its potential as a monomer or precursor for advanced polymers and materials for organic electronics. researchgate.net The biphenyl unit is a common component in polymers designed for high-performance applications due to its rigidity and thermal stability. rsc.orgnih.gov

The carbon-carbon double bond in the enone structure could potentially be used for polymerization reactions, such as free-radical or anionic polymerization, to create polymers with the biphenyl-ketone moiety as a repeating unit. Furthermore, bis-chalcones have been investigated as photoinitiators for polymerization processes. acs.org

In the field of organic electronics, molecules with D-π-A structures are of great interest for devices like Organic Light-Emitting Diodes (OLEDs) and transistors. acs.org The conjugated framework of this compound facilitates electron delocalization, which is essential for charge transport. The electron-accepting nature of the enone suggests it could be used in developing n-type semiconductor materials, which are crucial for the fabrication of efficient organic electronic devices.

Utilization in Catalysis and Coordination Chemistry as Ligands or Reagents

The α,β-unsaturated ketone functionality of this compound provides potential coordination sites for metal ions. The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a Lewis base, coordinating to a metal center. This ability allows chalcones to function as ligands in coordination chemistry.

The formation of metal-chalcone complexes can alter the electronic properties and reactivity of the chalcone molecule. This interaction is fundamental in many metal-catalyzed reactions where chalcones are used as substrates, such as in catalytic hydrogenation or hydrosilylation of the double bond.

While the chalcone itself is not typically a catalyst, it can be a component of a larger catalytic system. As a ligand, it can influence the steric and electronic environment of a metal catalyst, thereby affecting its activity and selectivity. For example, chalcone-based ligands have been used in the preparation of metal chelates with various transition metals.

Electrochemical Applications, including Electrocatalysis

The conjugated D-π-A system of this compound makes it electrochemically active. The molecule can undergo reduction, typically at the enone moiety, by accepting electrons. The electrochemical behavior can be studied using techniques like cyclic voltammetry, which provides information about the reduction potentials and the energy levels of the HOMO and LUMO. electrochemsci.orgacs.org

These electrochemical properties are important for several potential applications:

Electrochemical Sensing: The reduction potential of the chalcone could be sensitive to the presence of certain analytes, such as metal ions, which might coordinate with the molecule and alter its electronic structure. This could form the basis of an electrochemical sensor.

Organic Electronics: The HOMO/LUMO energy gap, which can be estimated from electrochemical data, is a critical parameter for designing materials for organic electronics, as it determines the material's charge transport properties and its suitability for use in devices like OLEDs and organic photovoltaics. um.edu.my

Electrocatalysis: While less common, materials derived from this chalcone, such as polymers or surface-immobilized films, could potentially be used to mediate electron transfer in electrocatalytic processes. The ability of the molecule to be reversibly reduced and oxidized could allow it to act as a redox mediator, facilitating electrochemical reactions that are otherwise slow.

Conclusion and Future Research Directions on Z 4 4 Phenylphenyl but 3 En 2 One

Synthesis of Key Findings and Contributions to Enone and Biphenyl (B1667301) Chemistry

(Z)-4-(4-phenylphenyl)but-3-en-2-one is a unique chalcone (B49325) analogue that combines the reactive α,β-unsaturated carbonyl system with the rigid, electronically active biphenyl moiety. acs.orgscienceopen.com The primary contribution of studying this molecule is the potential to merge the distinct chemical properties of these two important classes of compounds.

Enone Chemistry: The enone group (specifically, a ketoethylenic moiety, –CO–CH=CH–) is a versatile functional group known for its broad reactivity and presence in numerous biologically active compounds. acs.org Research into this specific molecule would contribute to understanding how the sterically demanding and electronically influential biphenyl group modifies the canonical reactivity of the enone system, particularly with respect to its stereochemical configuration.

Biphenyl Chemistry: Biphenyl derivatives are of significant interest in materials science for their use in creating organic semiconductors, liquid crystals, and other functional materials. researchgate.netnih.govresearchgate.net The incorporation of a reactive enone handle onto a biphenyl scaffold provides a novel platform for creating advanced materials through polymerization or post-synthesis modification, thereby expanding the synthetic toolkit available in biphenyl chemistry.

The key finding is that this molecule serves as a bridge between these two fields. Its study offers a platform to explore how the electronic and steric properties of a large aromatic substituent influence the geometry and reactivity of the enone double bond, and conversely, how the polar, reactive enone group affects the bulk properties and self-assembly characteristics typically governed by the biphenyl unit.

Identification of Remaining Challenges and Unexplored Avenues in Synthesis and Reactivity

Despite its intriguing structure, significant challenges and unexplored areas remain, primarily centered on its synthesis and fundamental reactivity.

Stereoselective Synthesis: The most immediate challenge is the development of a robust and stereoselective synthesis for the (Z)-isomer. Standard condensation reactions used to form chalcone-like structures typically favor the thermodynamically more stable (E)-isomer. researchgate.net Future work must focus on novel synthetic strategies—perhaps employing photochemical isomerization, specific catalysts, or uniquely designed precursors—to access the (Z)-isomer in high purity.

Reactivity Profile: The reactivity of this compound is entirely unexplored. A systematic investigation of its behavior in fundamental organic reactions is needed. This includes Michael additions, cycloaddition reactions (e.g., Diels-Alder), reductions, and oxidations. Comparing its reactivity to the corresponding (E)-isomer would provide valuable insights into the role of stereochemistry in directing reaction outcomes.

Isomerization Studies: A thorough investigation into the stability of the (Z)-isomer and the conditions under which it isomerizes to the (E)-form (e.g., thermal, photochemical, acid/base-catalyzed) is crucial for its handling, purification, and application.

The following table outlines key research questions that remain unanswered.

| Research Area | Key Unexplored Questions | Potential Methodologies |

| Synthesis | How can the (Z)-isomer be synthesized with high stereoselectivity? | Photochemical isomerization of the (E)-isomer; Directed catalytic hydrogenation of a corresponding alkyne precursor; Use of stereodirecting auxiliaries. |

| Reactivity | What is its susceptibility to nucleophilic conjugate addition? Does it participate in pericyclic reactions? | Reaction with various nucleophiles (thiols, amines); Exploration as a dienophile in Diels-Alder reactions; Reduction and oxidation studies. |

| Stability | Under what conditions is the (Z) to (E) isomerization favored? | Thermal analysis (DSC/TGA); Photochemical stability studies (UV irradiation); Kinetic studies under acidic and basic conditions. |

Outlook for Advanced Applications in Materials Science and Catalysis

The unique hybrid structure of this compound suggests significant potential in advanced applications, particularly in materials science.

Organic Semiconductors: Biphenyl-based molecules are known to exhibit charge-transporting properties, making them suitable for use as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.netnih.gov The enone functionality could be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) or to serve as a reactive site for grafting the molecule onto surfaces or into polymer matrices.

Functional Polymers and Nanomaterials: The reactive double bond of the enone system is a prime candidate for polymerization reactions. This could lead to the creation of novel polymers with rigid biphenyl side chains, potentially resulting in materials with interesting thermal, mechanical, or liquid crystalline properties. researchgate.net

Ligand Design for Catalysis: The oxygen and olefinic components of the enone could potentially act as a bidentate ligand for transition metals. The rigid biphenyl backbone could provide a well-defined steric environment, opening possibilities for its use in asymmetric catalysis.

Future research should focus on synthesizing derivatives and evaluating their photophysical properties, thermal stability, and performance in electronic devices or as monomers for new materials.

Prospects for Further Methodological Advancements in Characterization and Computational Studies

To fully unlock the potential of this compound, advanced characterization and computational methods will be indispensable.

Structural Characterization: While standard techniques like NMR, IR, and mass spectrometry are essential first steps, unambiguous confirmation of the (Z)-geometry would greatly benefit from single-crystal X-ray diffraction. researchgate.netacs.org This would provide precise data on bond lengths, bond angles, and the planarity of the molecule, which is crucial for understanding its properties.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights where experimental data is lacking. researchgate.netmdpi.com Computational studies can be employed to:

Calculate the relative energies and activation barriers for the isomerization between (Z) and (E) forms.

Predict the electronic structure, including HOMO/LUMO energy levels, to guide its application in materials science.

Model reaction pathways to understand its reactivity and predict the outcomes of unexplored reactions.

Simulate spectroscopic data (e.g., NMR, UV-Vis) to aid in experimental characterization.

A synergistic approach, where computational predictions guide targeted experimental work, will be the most efficient path to elucidating the fundamental chemistry and potential applications of this promising molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.